molecular formula C16H23NO3 B8614308 Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate

Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate

Cat. No.: B8614308
M. Wt: 277.36 g/mol
InChI Key: UTABSWGZXCUVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a hydroxypropan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxypropan-2-yl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of various piperidine derivatives and molecular rods.

    Biology: The compound is involved in the development of bioactive molecules, including P2Y12 antagonists for platelet aggregation inhibition.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of cyclic prodrugs and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidinones and spiropiperidines, which share a similar piperidine ring structure.

    Benzyl-substituted compounds: Compounds with benzyl groups attached to different functional groups, such as benzyl alcohol and benzyl chloride.

Uniqueness

Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,19)14-8-10-17(11-9-14)15(18)20-12-13-6-4-3-5-7-13/h3-7,14,19H,8-12H2,1-2H3

InChI Key

UTABSWGZXCUVOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Piperidin-4-yl)propan-2-ol (1 g) was reacted with 1.1 eq of benzyl chloroformate and 1.3 eq of triethylamine in 30 mL of chloroform. The reaction was halted after 2 days at room temperature and purified by isco (0-60% Hexanes/Ethyl Acetate over 20 minutes) to afford 1.49 g benzyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate.
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